Cas no 114216-85-2 (4a(2H)-Naphthalenol,1-[(3E)-5-[3,6-dihydro-3-methyl-6-(methylimino)-7H-purin-7-yl]-3-methyl-3-penten-1-yl]octahydro-1,2,5,5-tetramethyl-,(1S,2R,4aS,8aR)-)

4a(2H)-Naphthalenol,1-[(3E)-5-[3,6-dihydro-3-methyl-6-(methylimino)-7H-purin-7-yl]-3-methyl-3-penten-1-yl]octahydro-1,2,5,5-tetramethyl-,(1S,2R,4aS,8aR)- structure
114216-85-2 structure
Product Name:4a(2H)-Naphthalenol,1-[(3E)-5-[3,6-dihydro-3-methyl-6-(methylimino)-7H-purin-7-yl]-3-methyl-3-penten-1-yl]octahydro-1,2,5,5-tetramethyl-,(1S,2R,4aS,8aR)-
CAS No:114216-85-2
Molecular Formula:C27H43N5O
Molecular Weight:453.66322
CID:140188
PubChem ID:6444146

4a(2H)-Naphthalenol,1-[(3E)-5-[3,6-dihydro-3-methyl-6-(methylimino)-7H-purin-7-yl]-3-methyl-3-penten-1-yl]octahydro-1,2,5,5-tetramethyl-,(1S,2R,4aS,8aR)- Properties

Names and Identifiers

    • 4a(2H)-Naphthalenol,1-[(3E)-5-[3,6-dihydro-3-methyl-6-(methylimino)-7H-purin-7-yl]-3-methyl-3-penten-1-yl]octahydro-1,2,5,5-tetramethyl-,(1S,2R,4aS,8aR)-
    • (4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol
    • 4a(2H)-Naphthalenol,1-[(3E)-5-[3,6-dihydro-3-methyl-6-(methylimino)-7H-purin-7-yl]-3-methyl-3-...
    • 4a(2H)-Naphthalenol,1-[(3E)-5-[3,6-dihydro-3-methyl-6-(methylimino)-7H-purin-7-yl]-3-methyl-3-penten-1-yl]octahydro-1,2,5,5-t
    • agelasimine A
    • (1S,2R,4aS,8aR)-1,2,5,5-tetramethyl-1-{(3E)-3-methyl-5-[(6Z)-3-methyl-6-(methylimino)-3,6-dihydro-7H-purin-7-yl]pent-3-en-1-yl}octahydronaphthalen-4a(2H)-ol
    • 4a(2H)-Naphthalenol, 1-(5-(3,6-dihydro-3-methyl-6-(methylimino)-7H-purin-7-yl)-3-methyl-3-pentenyl)octahydro-1,2,5,5-tetramethyl-, (1alpha(3E),2beta,4abeta)-(+)-
    • 114216-85-2
    • (+)-Agelasimine A
    • DTXSID601047655
    • Agelasimine A
    • InChIKey: YVDWEKJDGYJOJU-TWQBOSAFSA-N
    • Inchi: InChI=1S/C27H43N5O/c1-19(12-16-32-18-30-24-22(32)23(28-6)29-17-31(24)7)10-14-26(5)20(2)11-15-27(33)21(26)9-8-13-25(27,3)4/h12,17-18,20-21,33H,8-11,13-16H2,1-7H3/b19-12+,28-23+/t20-,21-,26+,27+/m1/s1
    • SMILES: C/N=C1/N=CN(C)C2N=CN(C/C=C(/CC[C@]3([C@H](C)CC[C@]4(C(CCC[C@H]34)(C)C)O)C)\C)C/1=2

Computed Properties

  • Exact Mass: 453.34676101g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 453.34676101g/mol
  • Heavy Atom Count: 33
  • Complexity: 819
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.5
  • Topological Polar Surface Area: 66Ų

4a(2H)-Naphthalenol,1-[(3E)-5-[3,6-dihydro-3-methyl-6-(methylimino)-7H-purin-7-yl]-3-methyl-3-penten-1-yl]octahydro-1,2,5,5-tetramethyl-,(1S,2R,4aS,8aR)- Related Literature

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